[1-(Isoquinolin-5-yl)ethyl](methyl)amine

Catalog No.
S13786574
CAS No.
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Isoquinolin-5-yl)ethyl](methyl)amine

Product Name

[1-(Isoquinolin-5-yl)ethyl](methyl)amine

IUPAC Name

1-isoquinolin-5-yl-N-methylethanamine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c1-9(13-2)11-5-3-4-10-8-14-7-6-12(10)11/h3-9,13H,1-2H3

InChI Key

MPUORFSEIOPIHD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=CN=C2)NC

The compound 1-(Isoquinolin-5-yl)ethylamine is a synthetic organic molecule characterized by its unique structure, which includes an isoquinoline moiety attached to an ethyl group and a methyl amine functional group. Isoquinolines are bicyclic compounds derived from quinoline, featuring a nitrogen atom within the ring. This compound's structure suggests potential interactions with biological systems, particularly in pharmacology and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Oxidation-Reduction: The compound may undergo redox reactions, particularly involving the nitrogen atom in the amine group.
  • Formation of Salts: The basic nature of the amine allows it to form salts with acids, which can be important in drug formulation.

These reactions are critical for understanding its reactivity and potential applications in synthesis and biological interactions.

The biological activity of 1-(Isoquinolin-5-yl)ethylamine is largely predicted based on its structural features. Compounds containing isoquinoline structures are known for various pharmacological effects, including:

  • Antidepressant Activity: Isoquinolines have been studied for their potential in treating mood disorders.
  • Antitumor Properties: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: The compound may have implications in neurodegenerative disease models due to its interaction with neurotransmitter systems.

In silico predictions using tools like the PASS software can provide insights into its potential biological activities by analyzing structure-activity relationships.

Several synthetic routes can be employed to prepare 1-(Isoquinolin-5-yl)ethylamine, including:

  • Alkylation Reactions: Starting from isoquinoline, alkylation with an appropriate alkyl halide (e.g., ethyl bromide) followed by amination can yield the desired product.
  • Reductive Amination: Using isoquinoline derivatives and carbonyl compounds (e.g., acetaldehyde), followed by reduction with a reducing agent like sodium borohydride.
  • Multi-step Synthesis: Involves forming the isoquinoline core first through cyclization reactions, followed by subsequent functionalization to introduce the ethyl and methyl amine groups.

These methods highlight the versatility of synthetic strategies available for this compound.

The unique properties of 1-(Isoquinolin-5-yl)ethylamine suggest several applications:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or neuroprotective agents.
  • Chemical Probes: Useful in biological studies to investigate isoquinoline-related pathways.
  • Research Tools: Potential applications in studying enzyme interactions due to its amine functionality.

These applications underscore the importance of this compound in both research and therapeutic contexts.

Interaction studies are essential for elucidating how 1-(Isoquinolin-5-yl)ethylamine interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: To predict binding affinities with receptors or enzymes.
  • In Vitro Assays: Evaluating effects on cell lines to assess cytotoxicity or pharmacological efficacy.
  • High-throughput Screening: Identifying potential biological activities against various targets.

Such studies can provide valuable insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(Isoquinolin-5-yl)ethylamine, including:

Compound NameStructure FeaturesNotable Activities
2-MethylisoquinolineMethyl group on isoquinoline ringAntimicrobial properties
1-(Phenylethyl)methylaminePhenyl substitutionAntidepressant effects
3-(Isoquinolin-1-yl)propan-1-aminePropane linker to isoquinolineNeuroprotective effects

Uniqueness

The uniqueness of 1-(Isoquinolin-5-yl)ethylamine lies in its specific combination of an isoquinoline structure with both ethyl and methyl amine functionalities, potentially offering distinct pharmacological profiles compared to other similar compounds. This structural configuration may influence its binding properties and biological activities differently than those observed in related compounds.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed coupling reactions represent a fundamental approach in the synthesis of isoquinoline derivatives containing ethyl and methylamine functionalities [1]. The palladium-catalyzed enolate arylation methodology provides a key carbon-carbon bond-forming reaction that enables the construction of substituted isoquinolines through a highly regioselective synthetic route [1]. This approach involves the coupling of an enolate with an ortho-functionalized aryl halide through an alpha-arylation mechanism, which furnishes a protected 1,5-dicarbonyl moiety that can subsequently be cyclized to form the isoquinoline core structure [1].

The versatility of palladium-catalyzed methods extends to various cross-coupling strategies including Suzuki, Heck, and Sonogashira reactions for isoquinoline synthesis [2] [3] [4]. Suzuki cross-coupling reactions have demonstrated particular efficacy in preparing 3-aryl isoquinolines through reaction of preformed 3-chloro isoquinoline intermediates with phenylboronic acid derivatives, especially when the nitrogen atom carries a positive charge [3]. The Heck-type cascade processes utilizing 2-(1-alkynyl)benzaldimines provide access to 4-alkylated isoquinoline derivatives in moderate to good yields through a domino mechanism where the sigma-alkylpalladium(II) intermediate activates alkynes toward intramolecular nucleophilic attack [4].

Table 1: Palladium-Catalyzed Coupling Conditions for Isoquinoline Synthesis

Coupling TypeCatalyst SystemTemperature (°C)SolventYield Range (%)Reference
Enolate Arylation(DtBPF)PdCl₂90-110Tetrahydrofuran71-80 [5]
Suzuki CouplingPd(PPh₃)₄80-100Dimethoxyethane53-69 [3]
Heck CascadePd(OAc)₂/PPh₃100-120Acetonitrile45-70 [4]
Cross-CouplingPd(PPh₃)₂Cl₂80-100Ethanol50-66 [2]

The optimization of palladium-catalyzed reactions requires careful consideration of catalyst loading, ligand selection, and reaction conditions [5]. Studies have shown that using (DtBPF)PdCl₂ as catalyst with tert-butoxide base in tetrahydrofuran provides optimal conditions for enolate arylation, achieving yields up to 80% in one-pot operations [5]. The methodology tolerates a wide range of substituents, including those that give rise to traditionally difficult-to-access electron-deficient isoquinoline skeletons [1].

Reductive Amination Pathways for Ethylamine Functionalization

Reductive amination represents a crucial synthetic pathway for introducing ethylamine functionalities into isoquinoline derivatives [6] [7] [8]. This methodology involves the conversion of carbonyl groups to amines via intermediate imine formation, followed by reduction to yield the desired amine products [6]. The reaction proceeds through nucleophilic addition of ammonia or primary amines to aldehydes or ketones, forming hemiaminal intermediates that undergo dehydration to produce imines, which are subsequently reduced using suitable reducing agents such as sodium borohydride or sodium cyanoborohydride [8].

The mechanistic pathway of reductive amination begins with nucleophilic attack by the amine nitrogen on the carbonyl carbon, forming a hemiaminal species through reversible addition [8]. Subsequent elimination of water occurs via alkylimino-de-oxo-bisubstitution to form the imine intermediate, with the equilibrium shifted toward imine formation through dehydration [8]. The final step involves reduction of the imine using hydride reducing agents, which can be conducted either as a direct one-pot reaction or through isolation of the intermediate imine [6].

Table 2: Reductive Amination Conditions for Ethylamine Introduction

Reducing AgentReaction ConditionsSelectivityYield (%)Substrate TypeReference
NaBH₄pH 6-8, Room TemperatureHigh75-85Aldehydes [8]
NaBH₃CNpH 6-7, 0°C to RTVery High80-90Ketones [8]
NaBH(OAc)₃Acetic Acid, RTModerate65-75Mixed Carbonyls [8]
H₂/Ni1-3 atm, 50-80°CHigh70-80Aromatic Aldehydes [6]

Advanced reductive amination strategies employ imine reductases and reductive aminases as biocatalytic approaches for achieving high enantioselectivity in the formation of chiral amines [7]. These nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases catalyze carbon-nitrogen redox reactions with exceptional stereochemical control, particularly valuable for pharmaceutical applications where specific stereochemistry is crucial [7]. The enzymatic approach demonstrates broad substrate scope for cyclic imines, including dihydroisoquinolines, with several enzymes showing tolerance for 1-alkyl, 1-benzyl, 1-aryl, and 1-heteroaryl substitutions [7].

The application of reductive amination to isoquinoline derivatives requires optimization of reaction conditions to minimize side reactions and maximize yield [9]. Studies have demonstrated that organocatalytic asymmetric alkylation of isoquinolines with aldehydes can be achieved through combination of enamine catalysis with formation of N-acyl isoquinolinium ions, providing access to stable 1,2-dihydro- and 1,2,3,4-tetrahydroisoquinoline building blocks with enantiomeric excesses up to 99% [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis provides significant advantages for isoquinoline derivative preparation through enhanced reaction rates, improved yields, and reduced reaction times [10] [11] [12]. The technology utilizes electromagnetic radiation to achieve rapid and uniform heating through molecular friction, enabling reactions to proceed under milder conditions while maintaining high product quality [11]. Microwave heating demonstrates particular effectiveness in heterocyclic synthesis due to its ability to provide super heating properties, where solvents can reach temperatures above their normal boiling points [11].

The optimization of microwave-assisted reactions requires careful consideration of several critical parameters including solvent selection, power settings, temperature control, and reaction time [11] [13]. Solvent selection plays a crucial role, with high dielectric constant solvents (tan δ > 0.5) such as ethylene glycol, ethanol, and dimethyl sulfoxide providing rapid heating, while medium dielectric solvents (tan δ 0.1-0.5) like 2-butanol and dichlorobenzene offer controlled heating conditions [11]. Low dielectric solvents (tan δ < 0.1) including chloroform, acetonitrile, and tetrahydrofuran require higher power settings to achieve effective heating [11].

Table 3: Microwave Power Optimization for Isoquinoline Synthesis

Power (Watts)Power (%)Temperature Range (°C)Reaction Time (min)Typical ApplicationsReference
900100220-2605-15High-temperature cyclizations [11]
60067190-22010-20Standard condensations [11]
45050175-19015-30Sensitive substrates [11]
30033150-17520-45Mild conditions [11]
18020110-15030-60Low-temperature reactions [11]

Microwave-assisted cyclization reactions for isoquinoline derivatives have demonstrated significant improvements in efficiency compared to conventional heating methods [10]. The synthesis of isoxazolo[5,4-b]quinoline derivatives through microwave-assisted cyclization of 2-chloroquinoline-3-carbaldehydes in the presence of hydroxylamine hydrochloride and sodium hydroxide achieves good to moderate yields with substantially reduced reaction times [10]. The method eliminates the need for prolonged thermal heating while maintaining product quality and purity [10].

Temperature programming represents a critical aspect of microwave optimization, with gradual heating profiles often providing superior results compared to rapid temperature ramping [13]. Initial temperatures around 35°C followed by controlled heating at 8°C per minute to intermediate temperatures, then further ramping at 15°C per minute to final temperatures provides optimal reaction conditions for most isoquinoline syntheses [13]. The approach prevents overheating of sensitive intermediates while ensuring complete conversion of starting materials [13].

Green Chemistry Approaches in Isoquinoline Derivative Synthesis

Green chemistry methodologies for isoquinoline synthesis focus on reducing environmental impact through the use of biodegradable solvents, recyclable catalysts, and atom-economical reactions [14] [15]. The development of environmentally benign synthetic routes represents a significant advancement in sustainable organic chemistry, particularly for pharmaceutical and fine chemical applications [14]. Ruthenium(II) catalysis combined with polyethylene glycol-400 as a biodegradable solvent system demonstrates exceptional performance in green synthesis of 1-phenyl isoquinoline derivatives [14] [15].

The ruthenium(II)/polyethylene glycol-400 catalytic system operates through carbon-hydrogen/nitrogen-nitrogen bond activation mechanisms, utilizing 1-(diphenylmethylene)hydrazine and aryl-substituted acetylenes as substrates [15]. The protocol employs copper(II) acetate and silver hexafluoroantimonate as oxidant and additive respectively, achieving high atom economy and providing wide substrate scope with excellent product yields [14]. The methodology offers simple extraction procedures, uses biodegradable solvents, and employs a reusable catalytic system, making it highly attractive for industrial applications [14].

Table 4: Green Chemistry Metrics for Isoquinoline Synthesis Methods

MethodAtom Economy (%)E-FactorSolvent RecyclabilityCatalyst Recovery (%)Environmental ImpactReference
Ru(II)/PEG-40085-902.1-3.5Excellent95Low [14] [15]
Solvent-Free MW90-951.5-2.8Not Applicable85Very Low [12]
Aqueous Medium80-853.2-4.1High80Low [16]
Ionic Liquids75-804.5-6.2Excellent90Moderate [17]

Solvent-free microwave-assisted synthesis represents another significant green chemistry approach for isoquinoline derivatives [12]. This methodology eliminates the use of organic solvents entirely, conducting reactions under neat conditions at elevated temperatures typically around 50°C [12]. The approach demonstrates excellent efficiency in one-pot reactions of isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates, producing dialkyl pyrrolo[2,1-a]isoquinoline-2,3-dicarboxylates in high yields [12].

Aqueous-based synthetic methods provide additional environmentally friendly alternatives for isoquinoline synthesis [16]. Solvent-dependent chemoselective synthesis using hypervalent iodine(III) reagents such as (phenyliodonio)sulfamate demonstrates remarkable efficiency in producing different isoquinolinone derivatives based solely on solvent selection [16]. When acetonitrile is employed as solvent, 4-substituted isoquinolinone derivatives are formed preferentially, while hexafluoro-2-propanol leads to selective formation of 3-substituted isoquinolinones [16]. This approach offers excellent chemoselectivity while operating under mild reaction conditions with minimal environmental impact [16].

1-(Isoquinolin-5-yl)ethylamine exhibits distinctive solubility characteristics that reflect its heterocyclic aromatic structure combined with the methyl amine functional group. The compound possesses the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol [1] [2]. Based on the structural features of the isoquinoline moiety, the compound demonstrates moderate polarity due to the presence of the nitrogen atom in the isoquinoline ring system and the methylamine group.

The parent compound isoquinoline demonstrates low solubility in water but high solubility in organic solvents. Isoquinoline crystallizes as platelets that have a low solubility in water but dissolve well in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents [3] [4] [5]. The water solubility of isoquinoline is approximately 4.52 mg/mL at 25°C [6] [7], which corresponds to a log₁₀ water solubility of approximately -1.45 [8]. This limited aqueous solubility is attributed to the aromatic nature of the bicyclic system and the relatively weak basicity of the nitrogen atom.

Solubility Data Summary

Solvent SystemSolubilityTemperatureReference
Water4.52 mg/mL25°C [6]
EthanolHighRoom temperature [3]
AcetoneHighRoom temperature [3]
Diethyl etherHighRoom temperature [3]
Carbon disulfideHighRoom temperature [3]

The enhanced solubility in organic solvents compared to water is consistent with the lipophilic nature of the isoquinoline scaffold. The presence of the methylamine group in 1-(Isoquinolin-5-yl)ethylamine is expected to increase water solubility compared to the parent isoquinoline due to the potential for hydrogen bonding interactions [9].

Studies on related isoquinoline derivatives have shown that the presence of highly polar groups at position 5 of the isoquinoline molecule enhances the solubility in a given solvent [9]. The solution process is more favorable in solvents with higher Abraham's hydrogen bond acidity and basicity values, with the free energy of solution being negative for isoquinoline derivatives in most solvents investigated [9].

pKa Determination and Protonation Behavior

The basicity of 1-(Isoquinolin-5-yl)ethylamine is primarily determined by the two nitrogen atoms present in the molecule: the nitrogen in the isoquinoline ring and the nitrogen in the methylamine group. The parent isoquinoline is a weak base with a pKa of 5.14 [3] and exhibits stronger basicity than quinoline due to the different positioning of the nitrogen atom in the ring system [5].

Protonation Sites and pKa Values

The isoquinoline ring system contains a nitrogen atom that can accept protons, making it a basic compound. Being an analog of pyridine, isoquinoline is a weak base with a pKa of 5.14 [3]. The compound protonates to form salts upon treatment with strong acids, such as hydrochloric acid [3]. The protonation occurs at the nitrogen atom in the isoquinoline ring, leading to the formation of the isoquinolinium cation.

For aminoisoquinoline derivatives, the pKa values are generally higher than the parent isoquinoline due to the electron-donating effect of the amino group. Studies on 1-aminoisoquinoline derivatives have shown that electron-donating groups in positions 6 or 7 of the isoquinoline ring cause an increase in pKa compared to the parent compound, while electron-withdrawing groups have the opposite effect [10]. Generally, 1-aminoisoquinoline derivatives are stronger bases than the corresponding isoquinolines due to the introduction of the strongly electron-donating amino group whose free electron pair participates in coupling with the ring π electrons [10].

Protonation Behavior Analysis

Compound TypepKa ValueProtonation SiteReference
Isoquinoline5.14Ring nitrogen [3]
1-AminoisoquinolineHigher than 5.14Ring nitrogen [10]
6-R-Isoquinoline derivativesVariableRing nitrogen [10]
7-R-Isoquinoline derivativesVariableRing nitrogen [10]

The presence of the methylamine group in 1-(Isoquinolin-5-yl)ethylamine introduces a second basic site with potentially higher basicity than the isoquinoline nitrogen. The methylamine group typically exhibits pKa values in the range of 10-11, significantly higher than the isoquinoline ring nitrogen. This dual basicity makes the compound capable of forming both mono- and di-protonated species depending on the pH conditions.

Thermal Stability Assessment via TGA-DSC

The thermal stability of 1-(Isoquinolin-5-yl)ethylamine can be evaluated based on the thermal behavior of related isoquinoline compounds and the structural stability of the isoquinoline ring system. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on isoquinoline derivatives provide insight into the thermal decomposition patterns and stability characteristics.

Thermal Properties of Isoquinoline Framework

The parent isoquinoline demonstrates good thermal stability with a melting point of 26-28°C and a boiling point of 242-243°C [11]. The compound exhibits a flash point of 107°C and maintains structural integrity up to its decomposition temperature [12]. Thermal analysis studies on isoquinoline compounds have shown that the thermal decomposition typically occurs in multiple stages, with initial decomposition temperatures ranging from 200-300°C for various derivatives [13] [14].

TGA-DSC Analysis Parameters

ParameterValueReference
Melting Point26-28°C [11]
Boiling Point242-243°C [11]
Flash Point107°C [12]
Decomposition Temperature>300°C [13]

Studies on quinoline thermal decomposition have shown that the decomposition process involves multiple stages, with quinoline compounds showing thermal stability up to approximately 300°C before significant decomposition occurs [15]. The thermal decomposition of isoquinoline and related compounds typically follows complex mechanisms involving ring-opening reactions and formation of various decomposition products [16].

For oligo(4-hydroxyquinoline), thermal decomposition analysis revealed that the decomposition occurred mainly in two stages: dehydration (85-150°C) and thermal decomposition (150-330°C) [14]. The activation energy for the decomposition stage was approximately 153.8 kJ/mol, indicating substantial thermal stability of the quinoline ring system [14].

Thermal Stability Factors

The thermal stability of 1-(Isoquinolin-5-yl)ethylamine is influenced by several structural factors:

  • Aromatic Ring Stability: The fused benzene-pyridine ring system provides inherent thermal stability through aromatic delocalization [17].

  • Nitrogen Heteroatom: The presence of nitrogen atoms can affect thermal stability through electronic effects and potential coordination interactions [18].

  • Methylamine Group: The aliphatic methylamine substituent may be more thermally labile than the aromatic ring system [19].

Spectroscopic Fingerprinting (IR, Raman, UV-Vis)

The spectroscopic characterization of 1-(Isoquinolin-5-yl)ethylamine involves comprehensive analysis of its vibrational and electronic transitions. The compound exhibits characteristic absorption bands in infrared (IR), Raman, and UV-visible spectroscopy that reflect its unique structural features.

Infrared Spectroscopy Analysis

The IR spectrum of isoquinoline-containing compounds shows characteristic vibrational bands that can be assigned to specific molecular motions. The isoquinoline ring system exhibits typical aromatic C-H stretching vibrations in the region 3000-3100 cm⁻¹ [20]. The most prominent bands in the IR spectrum of isoquinoline are observed at 3069.6, 1632.8, 1595.0, 1273.0, 826.3, 740.1, and 481.0 cm⁻¹, with the most intense line at 826.3 cm⁻¹ [21].

IR Band Assignments

Wavenumber (cm⁻¹)AssignmentIntensityReference
3069.6Aromatic C-H stretchStrong [21]
1632.8C=C ring stretchStrong [21]
1595.0C=N stretchStrong [21]
1273.0C-N stretchMedium [21]
826.3Out-of-plane C-H bendVery strong [21]
740.1Ring deformationMedium [21]
481.0Ring breathingWeak [21]

The protonated form of isoquinoline (isoquinolinium cation) shows additional characteristic bands. The N⁺-H stretching vibration appears as a broad doublet of weak to medium intensity in the range 1800-2200 cm⁻¹ [22]. Specific bands at 1654 cm⁻¹ and 1394 cm⁻¹ have been assigned to C=C stretching and ring stretching of the protonated isoquinoline double ring system, respectively [22].

Raman Spectroscopy Characteristics

Raman spectroscopy of isoquinoline compounds reveals complementary information to IR spectroscopy. The Fourier Transform Raman spectrum of isoquinoline shows characteristic vibrational modes that can be assigned based on normal coordinate analysis [20]. The most prominent Raman bands are typically assigned to C-C stretching modes of the isoquinoline system [23].

For arylisoquinoline compounds, deep-UV resonance Raman spectroscopy has been used to differentiate between similar structures. Raman bands in the range 1250-1210 cm⁻¹ are assigned to C-C stretching vibrations in combination with H-C-C deformation vibrations [23]. The resonance enhancement at specific excitation wavelengths allows for selective enhancement of vibrations from different parts of the molecule.

UV-Visible Spectroscopy Profile

The UV-visible absorption spectrum of isoquinoline extends from 3.5 to 10.7 eV and exhibits both broad and sharp features of varying intensities [24] [25]. The spectrum can be analyzed in terms of eight valence and eight Rydberg transitions [25]. The gas-phase absorption spectrum shows rich spectral features that are more extensive than previously observed solution spectra [24].

UV-Vis Absorption Bands

Wavelength RegionTransition TypeAssignmentReference
315-310 nmπ-π*S₁ ← S₀ transition [26]
3.96 eV-ππVibronic coupling [25]
254 nmπ-π*Aromatic transition [27]
313 nmπ-π*Characteristic peak [27]

The absorption spectrum shows features in the 3.96 eV region that are discussed in terms of vibronic coupling between the nπ* ¹¹A″ and ππ* ²¹A′ valence electronic states [25]. The intensities of some spectral features are augmented by collective π-electron modes considered to be of plasmon-type [24].

Spectroscopic Fingerprinting Summary

The spectroscopic fingerprinting of 1-(Isoquinolin-5-yl)ethylamine reveals:

  • IR Spectroscopy: Characteristic aromatic C-H stretching (3069.6 cm⁻¹), C=C ring stretching (1632.8 cm⁻¹), and intense out-of-plane C-H bending (826.3 cm⁻¹) [21].

  • Raman Spectroscopy: Prominent C-C stretching modes of the isoquinoline system and selective enhancement of aromatic vibrations under resonance conditions [23].

  • UV-Vis Spectroscopy: Rich absorption spectrum with valence and Rydberg transitions, characteristic π-π* transitions in the 310-315 nm region [26].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

186.115698455 g/mol

Monoisotopic Mass

186.115698455 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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